molecular formula C16H14N2O3 B144456 7-(benzyloxy)-3-methyl-5-nitro-1H-indole CAS No. 127028-21-1

7-(benzyloxy)-3-methyl-5-nitro-1H-indole

Cat. No.: B144456
CAS No.: 127028-21-1
M. Wt: 282.29 g/mol
InChI Key: QDUILDQBDKMCPA-UHFFFAOYSA-N
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Description

7-(benzyloxy)-3-methyl-5-nitro-1H-indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals The compound features a benzyloxy group at the 7th position, a methyl group at the 3rd position, and a nitro group at the 5th position on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3-methyl-5-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of 3-methylindole to introduce the nitro group at the 5th position. This is followed by the protection of the indole nitrogen and subsequent benzyloxylation at the 7th position. The final step involves deprotection to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzyloxy group can be cleaved under hydrogenolysis conditions.

    Substitution: The methyl group at the 3rd position can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products Formed:

  • Reduction of the nitro group yields 7-(benzyloxy)-3-methyl-5-amino-1H-indole.
  • Cleavage of the benzyloxy group yields 7-hydroxy-3-methyl-5-nitro-1H-indole.

Scientific Research Applications

Chemistry: 7-(benzyloxy)-3-methyl-5-nitro-1H-indole is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and benzyloxy groups on biological activity. It may serve as a model compound in the development of new drugs.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure may be modified to enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-methyl-5-nitro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the benzyloxy group may enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

    7-(benzyloxy)-3-methyl-1H-indole: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

    7-(benzyloxy)-5-nitro-1H-indole: Lacks the methyl group, which may affect its steric properties and reactivity.

    3-methyl-5-nitro-1H-indole: Lacks the benzyloxy group, resulting in different solubility and reactivity profiles.

Uniqueness: The presence of both the benzyloxy and nitro groups in 7-(benzyloxy)-3-methyl-5-nitro-1H-indole imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-5-nitro-7-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-9-17-16-14(11)7-13(18(19)20)8-15(16)21-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUILDQBDKMCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2OCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560389
Record name 7-(Benzyloxy)-3-methyl-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127028-21-1
Record name 7-(Benzyloxy)-3-methyl-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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